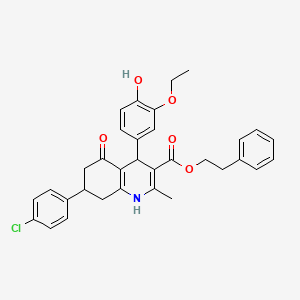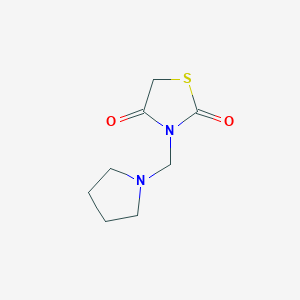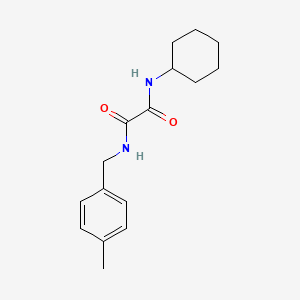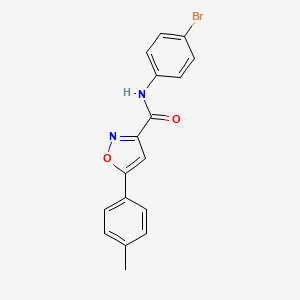![molecular formula C26H29N3O B5185138 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a chemical compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative disorders, and infectious diseases.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt and NF-κB pathways. In neurodegenerative disorders, it protects neurons from oxidative stress and amyloid beta-induced toxicity by activating the Nrf2/ARE pathway and inhibiting the JNK and ERK pathways. In infectious diseases, it inhibits the growth of various bacteria and viruses by disrupting their membrane integrity and inhibiting their replication.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells, protects neurons from oxidative stress and amyloid beta-induced toxicity, and inhibits the growth of various bacteria and viruses. It also exhibits antioxidant, anti-inflammatory, and immunomodulatory properties.
实验室实验的优点和局限性
The advantages of using 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol in lab experiments include its potent anticancer, neuroprotective, and antimicrobial activities. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. One direction is to further investigate its mechanism of action and molecular targets in various diseases. Another direction is to develop more potent and selective analogs of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol. Additionally, it can be explored for its potential use in combination therapy with other drugs or as a drug delivery system. Finally, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials.
In conclusion, 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its potent anticancer, neuroprotective, and antimicrobial activities make it a valuable target for further research and development.
合成方法
The synthesis of 2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol involves the condensation of 2-(3-pyridinyl)benzimidazole with 2,6-di-tert-butyl-4-hydroxyphenol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and amyloid beta-induced toxicity. In infectious diseases, it has been shown to inhibit the growth of various bacteria and viruses, including Mycobacterium tuberculosis and influenza virus.
属性
IUPAC Name |
2,6-ditert-butyl-4-(2-pyridin-3-ylbenzimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29-22-12-8-7-11-21(22)28-24(29)17-10-9-13-27-16-17/h7-16,30H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWTOVBKBEMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-di-tert-butyl-4-[2-(pyridin-3-yl)-1H-benzimidazol-1-yl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)



![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
